molecular formula C21H25BrN4O4S B11968318 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11968318
M. Wt: 509.4 g/mol
InChI Key: XPTYBOQYXFCYIO-HZHRSRAPSA-N
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Description

2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(2-ETHOXYBENZYLIDENE)ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and an ethoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(2-ETHOXYBENZYLIDENE)ACETOHYDRAZIDE typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the sulfonyl group. The final step involves the condensation of the ethoxybenzylidene moiety with the acetohydrazide.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(2-ETHOXYBENZYLIDENE)ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(2-ETHOXYBENZYLIDENE)ACETOHYDRAZIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(2-ETHOXYBENZYLIDENE)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BR-PH)-5-(2-ETHOXYBENZYLIDENE)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE
  • 4-(2-(2-(4-BR-PHENOXY)PROPANOYL)CARBOHYDRAZONOYL)-2-ETHOXY-PH 4-ETHOXYBENZOATE

Uniqueness

Compared to similar compounds, 2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(2-ETHOXYBENZYLIDENE)ACETOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H25BrN4O4S

Molecular Weight

509.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H25BrN4O4S/c1-2-30-20-6-4-3-5-17(20)15-23-24-21(27)16-25-11-13-26(14-12-25)31(28,29)19-9-7-18(22)8-10-19/h3-10,15H,2,11-14,16H2,1H3,(H,24,27)/b23-15+

InChI Key

XPTYBOQYXFCYIO-HZHRSRAPSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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